molecular formula C19H16N4O4 B280600 Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B280600
M. Wt: 364.4 g/mol
InChI Key: LBIBHYMSQZGLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as MMDB, is a chemical compound that has been studied for its potential use in scientific research. MMDB has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not yet fully understood. However, it is thought to interact with DNA and inhibit the activity of certain enzymes, leading to its anti-cancer and enzyme-inhibiting properties.
Biochemical and physiological effects:
Studies have shown that this compound can induce DNA damage and inhibit the growth of cancer cells in vitro. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase. This compound has also been shown to have antioxidant properties, which may contribute to its potential use in scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate in scientific research is its potential as a fluorescent probe for detecting DNA damage. Additionally, its anti-cancer and enzyme-inhibiting properties make it a promising candidate for further investigation. However, the exact mechanism of action of this compound is not yet fully understood, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of interest is its potential use in enzyme assays, as it has been found to inhibit the activity of certain enzymes. Additionally, further investigation into its anti-cancer properties may lead to the development of new cancer treatments. Finally, research on the exact mechanism of action of this compound may provide further insights into its potential uses in scientific research.

Synthesis Methods

The synthesis of Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves the reaction of 2-nitrobenzaldehyde with guanidine hydrochloride, followed by the addition of methyl acetoacetate and ammonium acetate. The resulting product is then treated with sodium hydroxide to yield this compound.

Scientific Research Applications

Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been studied for its potential use as a fluorescent probe for detecting DNA damage. It has also been investigated for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its ability to inhibit the activity of certain enzymes, making it a potential candidate for use in enzyme assays.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C19H16N4O4/c1-11-16(18(24)27-2)17(12-7-3-5-9-14(12)23(25)26)22-15-10-6-4-8-13(15)21-19(22)20-11/h3-10,17H,1-2H3,(H,20,21)

InChI Key

LBIBHYMSQZGLBN-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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